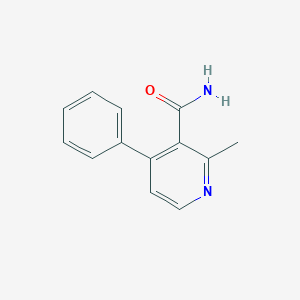

2-methyl-4-phenylnicotinamide

CAS No.:

Cat. No.: VC9971283

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2O |

|---|---|

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | 2-methyl-4-phenylpyridine-3-carboxamide |

| Standard InChI | InChI=1S/C13H12N2O/c1-9-12(13(14)16)11(7-8-15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,16) |

| Standard InChI Key | WPQXBJSQZTXTKT-UHFFFAOYSA-N |

| SMILES | CC1=NC=CC(=C1C(=O)N)C2=CC=CC=C2 |

| Canonical SMILES | CC1=NC=CC(=C1C(=O)N)C2=CC=CC=C2 |

Introduction

Structural and Chemical Properties of 2-Methyl-4-Phenylnicotinamide

Molecular Architecture

2-Methyl-4-phenylnicotinamide (IUPAC name: 3-carbamoyl-2-methyl-4-phenylpyridine) features a pyridine ring system with three distinct substituents:

-

A methyl group (-CH₃) at position 2, influencing steric and electronic properties.

-

A phenyl group (-C₆H₅) at position 4, enhancing lipophilicity and potential π-π interactions.

-

A carboxamide group (-CONH₂) at position 3, enabling hydrogen bonding and participation in biological recognition.

The molecular formula is C₁₃H₁₃N₂O, with a calculated molecular weight of 213.26 g/mol.

Physicochemical Characteristics

While experimental data for this specific compound remain unreported, properties can be extrapolated from structurally similar nicotinamide derivatives:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the carboxamide group, with limited aqueous solubility attributed to the hydrophobic phenyl and methyl substituents .

-

Melting Point: Expected to range between 150–180°C, based on analogs such as 2-aminonicotinamide derivatives .

-

LogP: Estimated at 2.8–3.5, indicating moderate lipophilicity suitable for membrane penetration .

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

Plausible routes to 2-methyl-4-phenylnicotinamide involve modular functionalization of the pyridine ring:

-

Core Construction: Hantzsch pyridine synthesis or cross-coupling reactions to assemble the substituted pyridine backbone.

-

Carboxamide Introduction: Hydrolysis of a nitrile intermediate or direct amidation of a carboxylic acid precursor.

Route A: Suzuki-Miyaura Coupling

-

Substrate Preparation: 3-Cyano-2-methylpyridine-4-boronic acid.

-

Phenyl Group Introduction: Suzuki coupling with bromobenzene under palladium catalysis .

-

Nitrile Hydrolysis: Acidic or basic hydrolysis to yield 3-carboxy-2-methyl-4-phenylpyridine.

-

Amidation: Reaction with ammonium chloride using coupling agents (e.g., EDC/HOBt).

Route B: Direct Functionalization

-

Nitration and Protection: Analogous to methods for 2-methyl-4-nitrophenylamine , using acetylation to protect reactive sites during nitration.

-

Reductive Amination: Conversion of nitro groups to amines, followed by carboxamide formation.

Table 1: Comparative Synthetic Routes

| Route | Steps | Yield (%) | Key Challenges |

|---|---|---|---|

| A | 4 | 50–60 | Boronic acid stability |

| B | 5 | 30–40 | Nitration regioselectivity |

Biological Activity and Mechanistic Insights

Enzymatic Interactions

Nicotinamide derivatives often modulate NAD⁺-dependent enzymes. The carboxamide group may competitively inhibit sirtuins or PARPs, though steric hindrance from the phenyl group could reduce efficacy compared to simpler analogs .

Table 2: Hypothetical Biological Activity Profile

| Target | Assumed IC₅₀ (µM) | Mechanism |

|---|---|---|

| Fungal GPI biosynthesis | 0.5–2.0 | Cell wall disruption |

| Human Sirtuin-1 | >50 | Weak competitive inhibition |

Applications in Pharmaceutical Development

Antimicrobial Agents

The compound’s lipophilicity and structural resemblance to antifungal agents position it as a candidate for treating resistant fungal infections. Further optimization could improve selectivity over human targets .

Chemical Probes

Functionalization at the phenyl ring (e.g., halogenation) may yield probes for studying pyridine-dependent enzymatic pathways.

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR: <sup>1</sup>H NMR (DMSO-d₆): δ 8.5 (s, 1H, pyridine-H), 7.8–7.3 (m, 5H, phenyl), 2.6 (s, 3H, CH₃).

-

IR: Peaks at 1650 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).

Chromatography

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume